molecular formula C9H12N2O2 B13311265 2-Amino-3-(2-methylpyridin-3-yl)propanoic acid

2-Amino-3-(2-methylpyridin-3-yl)propanoic acid

Cat. No.: B13311265
M. Wt: 180.20 g/mol
InChI Key: UNSSAEKZPYMJDO-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methylpyridin-3-yl)propanoic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of alanine, where the side chain is substituted with a 2-methylpyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methylpyridin-3-yl)propanoic acid typically involves the reaction of 2-methylpyridine with a suitable amino acid precursor. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired amino acid derivative .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methylpyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-Amino-3-(2-methylpyridin-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein folding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor to bioactive molecules.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-methylpyridin-3-yl)propanoic acid is unique due to the presence of the 2-methylpyridin-3-yl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific biochemical interactions and developing new therapeutic agents .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-amino-3-(2-methylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-7(3-2-4-11-6)5-8(10)9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13)

InChI Key

UNSSAEKZPYMJDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CC(C(=O)O)N

Origin of Product

United States

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